molecular formula C12H14N4O2S B2523811 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide CAS No. 1155081-33-6

2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide

Cat. No.: B2523811
CAS No.: 1155081-33-6
M. Wt: 278.33
InChI Key: OTIOTPYGGAWLDS-UHFFFAOYSA-N
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Description

2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of hydrazinopyridines. This compound is characterized by the presence of a hydrazine group attached to a pyridine ring, which is further substituted with a sulfonamide group and a 4-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.

Preparation Methods

The synthesis of 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This method typically involves the use of solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with reaction temperatures ranging from 0°C to 150°C . Another method involves the reduction of the corresponding diazonium salts . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, halopyridines, and diazonium salts . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of 4-aryl-2-chloro-3,5-dicyano-6-methoxypyridines with hydrazine hydrate leads to the formation of 4-aryl-3,5-dicyano-2-hydrazino-6-methoxypyridines .

Scientific Research Applications

2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer and antimicrobial properties . The compound’s ability to inhibit carbonic anhydrase IX (CA IX) makes it a promising candidate for the development of novel antiproliferative agents . Additionally, it has been investigated for its potential use as a herbicide, plant growth regulator, and fungicide . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in both basic and applied research.

Mechanism of Action

The mechanism of action of 2-hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. One of the primary targets of this compound is carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many solid tumors . By inhibiting CA IX, the compound disrupts the tumor cells’ ability to regulate pH, leading to cell death. Additionally, the compound’s hydrazine group allows it to form covalent bonds with various biomolecules, further enhancing its biological activity.

Comparison with Similar Compounds

2-Hydrazino-N-(4-methylphenyl)pyridine-3-sulfonamide can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds also contain nitrogen atoms in their ring structures and exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . the presence of the hydrazine group in this compound sets it apart, providing unique reactivity and biological activity. Other similar compounds include pyridine derivatives with antimicrobial and antiviral activities .

Properties

IUPAC Name

2-hydrazinyl-N-(4-methylphenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-9-4-6-10(7-5-9)16-19(17,18)11-3-2-8-14-12(11)15-13/h2-8,16H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIOTPYGGAWLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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